5-Methyl-2-(p-tolyl)pyridine

Catalog No.
S1941794
CAS No.
85237-71-4
M.F
C13H13N
M. Wt
183.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(p-tolyl)pyridine

CAS Number

85237-71-4

Product Name

5-Methyl-2-(p-tolyl)pyridine

IUPAC Name

5-methyl-2-(4-methylphenyl)pyridine

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14-13/h3-9H,1-2H3

InChI Key

PTBRNAVGPWOGSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C

Fluorescent Probes

Advanced Display Technologies

Pharmaceutical Intermediate

Synthesis of Fluorescent Probes

Material Science Research

Synthesis of Chloro Complexes

5-Methyl-2-(p-tolyl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a methyl group and a para-tolyl group. Its molecular formula is C₁₃H₁₃N, and it has a molecular weight of 183.25 g/mol. The compound features a nitrogen atom in the pyridine ring, which contributes to its basicity and potential reactivity in various

Typical of pyridine derivatives, including:

  • Electrophilic Aromatic Substitution: The electron-donating methyl and para-tolyl groups can facilitate electrophilic substitution at the aromatic positions.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis.

The biological activity of 5-Methyl-2-(p-tolyl)pyridine has been explored in relation to its potential as a pharmaceutical agent. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important for drug metabolism. Its ability to modulate these enzymes suggests potential applications in drug development, particularly in enhancing the bioavailability of co-administered drugs by inhibiting their metabolism .

The synthesis of 5-Methyl-2-(p-tolyl)pyridine can be achieved through several methods:

  • Methylation of 2-(p-tolyl)pyridine: This method involves the introduction of a methyl group to the nitrogen atom or aromatic positions using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Pyridine Ring Formation: A more complex route may involve cyclization reactions starting from appropriate precursors containing both the p-tolyl and methyl functionalities.
  • Catalytic Reactions: Recent synthetic approaches have utilized transition metal-catalyzed reactions to facilitate the formation of pyridine derivatives from readily available starting materials .

5-Methyl-2-(p-tolyl)pyridine has several applications, particularly in:

  • Pharmaceuticals: Its properties as a cytochrome P450 inhibitor make it a candidate for drug formulation strategies aimed at improving therapeutic efficacy.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including agrochemicals and fine chemicals.
  • Material Science: Due to its aromatic nature, it can be incorporated into polymer systems or used as a ligand in coordination chemistry.

Interaction studies have demonstrated that 5-Methyl-2-(p-tolyl)pyridine can influence metabolic pathways involving cytochrome P450 enzymes. These interactions can lead to altered pharmacokinetics for drugs metabolized by these enzymes, highlighting its significance in drug-drug interaction studies. Understanding these interactions is crucial for predicting adverse effects and optimizing therapeutic regimens involving this compound .

Several compounds share structural similarities with 5-Methyl-2-(p-tolyl)pyridine. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
2-(p-Tolyl)pyridineC₁₂H₁₁N1.00Lacks methyl substitution at position 5
2-(3,5-Dimethylphenyl)pyridineC₁₂H₁₃N1.00Contains two methyl groups on the phenyl ring
5-Ethyl-2-(p-tolyl)pyridineC₁₄H₁₅N0.97Ethyl group substitution instead of methyl
4-Methyl-2-(p-tolyl)pyridineC₁₃H₁₃N0.97Methyl group at position 4 instead of 5

These compounds exhibit variations in substituents that significantly influence their chemical behavior and biological activity, making them unique despite their structural similarities.

XLogP3

3.2

Other CAS

85237-71-4

Wikipedia

5-Methyl-2-(4-methylphenyl)pyridine

Dates

Modify: 2023-08-16

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